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molecular formula C12H12O2 B8603232 1-Hydroxymethyl-7-Methoxynaphthalene

1-Hydroxymethyl-7-Methoxynaphthalene

Cat. No. B8603232
M. Wt: 188.22 g/mol
InChI Key: KKHXVSYMLBYDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612368

Procedure details

0.1 mole of the preceding 1-acetoxymethyl-7-methoxynaphthalene is saponified at room temperature, under argon, with a solution of 0.2 mole of sodium hydroxide diluted in 200 cm3 of methanol and 40 cm3 of water.
Name
1-acetoxymethyl-7-methoxynaphthalene
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[CH:9]=[CH:8][CH:7]=1)(=O)C.[OH-].[Na+]>CO.O>[OH:4][CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([O:16][CH3:17])[CH:14]=2)[CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
1-acetoxymethyl-7-methoxynaphthalene
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)OCC1=CC=CC2=CC=C(C=C12)OC
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OCC1=CC=CC2=CC=C(C=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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